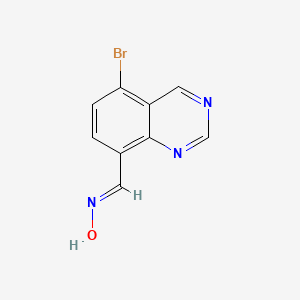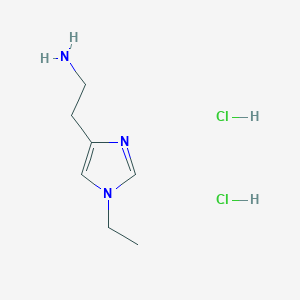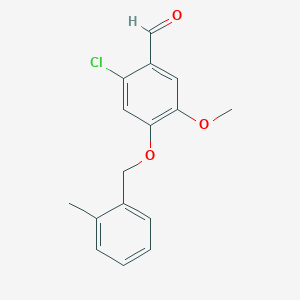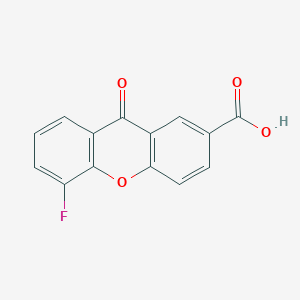
5-Bromoquinazoline-8-carbaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromoquinazoline-8-carbaldehyde oxime is a chemical compound that belongs to the class of quinazoline derivatives. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. The presence of a bromine atom at the 5th position and an oxime group at the 8th position of the quinazoline ring makes this compound unique. It is used in various scientific research applications due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromoquinazoline-8-carbaldehyde oxime typically involves the following steps:
Formylation: The addition of a formyl group at the 8th position.
Oximation: The conversion of the aldehyde group to an oxime group.
The reaction conditions for these steps often involve the use of specific reagents and catalysts to ensure high yield and purity. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Formylation can be carried out using formylating agents such as Vilsmeier-Haack reagent. The oximation step typically involves the reaction of the aldehyde with hydroxylamine hydrochloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromoquinazoline-8-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: Conversion of the oxime group to a nitro group.
Reduction: Reduction of the oxime group to an amine group.
Substitution: Replacement of the bromine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include nitroquinazoline derivatives, aminoquinazoline derivatives, and various substituted quinazoline compounds.
Aplicaciones Científicas De Investigación
5-Bromoquinazoline-8-carbaldehyde oxime has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as kinase inhibitors.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Bromoquinazoline-8-carbaldehyde oxime involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The oxime group can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloroquinazoline-8-carbaldehyde oxime
- 5-Fluoroquinazoline-8-carbaldehyde oxime
- 5-Iodoquinazoline-8-carbaldehyde oxime
Uniqueness
5-Bromoquinazoline-8-carbaldehyde oxime is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H6BrN3O |
|---|---|
Peso molecular |
252.07 g/mol |
Nombre IUPAC |
(NE)-N-[(5-bromoquinazolin-8-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H6BrN3O/c10-8-2-1-6(3-13-14)9-7(8)4-11-5-12-9/h1-5,14H/b13-3+ |
Clave InChI |
YKZDSVHVOYVKBV-QLKAYGNNSA-N |
SMILES isomérico |
C1=CC(=C2C=NC=NC2=C1/C=N/O)Br |
SMILES canónico |
C1=CC(=C2C=NC=NC2=C1C=NO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide hydrochloride](/img/structure/B13014968.png)

![tert-Butyl(R)-(6-oxospiro[3.3]heptan-1-yl)carbamate](/img/structure/B13014996.png)
![4-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B13014999.png)

![3-Bromofuro[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13015015.png)






![2-[3-Methyl-6-oxo-5-(trifluoromethyl)pyridazin-1-yl]acetic acid](/img/structure/B13015056.png)

